molecular formula C9H19NO B8735785 3-Butylpiperidin-4-ol

3-Butylpiperidin-4-ol

Cat. No.: B8735785
M. Wt: 157.25 g/mol
InChI Key: GTRMAGNJDIYFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at position 4 and a butyl substituent at position 3 of the piperidine ring. This structural configuration imparts unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. Piperidine derivatives are widely studied for their biological activity, often serving as intermediates in drug synthesis or functional components in bioactive molecules.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-butylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-2-3-4-8-7-10-6-5-9(8)11/h8-11H,2-7H2,1H3

InChI Key

GTRMAGNJDIYFIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNCCC1O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Overview of Piperidin-4-ol Derivatives

Compound Substituents Molecular Weight (g/mol) Key Synthesis Step Applications
This compound C3: Butyl; C4: -OH 157.26 (calculated) Alkylation Agrochemicals, Drug R&D
1-Benzyl-4-(Pyridin-3-Yl)Piperidin-4-Ol C1: Benzyl; C4: Pyridinyl 268.36 Benzylation, coupling Drug intermediates
4-Tertiary-Butoxy Aminomethyl... C4: tert-Butoxy; C1: Phenylethyl Not provided Di-tert-butyl dicarbonate reaction Pharmaceuticals

Table 2. Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
Linear alkyl (butyl) This compound ↑ Lipophilicity, ↑ membrane permeability
Aromatic (benzyl) 1-Benzyl-4-(Pyridin-3-Yl)... ↑ Hydrophobicity, ↑ π-π stacking potential
Bulky (tert-butoxy) 4-Tertiary-Butoxy... ↓ Reactivity due to steric hindrance, ↑ stability

Research Findings and Analysis

  • Synthesis Efficiency : Reactions involving tert-butoxy groups require precise temperature control (25–35°C) to avoid side products , whereas benzylation may proceed at ambient conditions .
  • Biological Relevance : Pyridinyl and benzyl groups enhance binding to enzymes or receptors, as seen in drug intermediates . The butyl group’s role in improving bioavailability warrants further study.

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